![molecular formula C8H21N3 B6285408 (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine CAS No. 1211476-71-9](/img/new.no-structure.jpg)
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is an aliphatic tertiary amine that forms a quadridentate ligand. It is a hexamethyl derivative of (2-aminoethyl)amine and is known for its use in atom transfer radical polymerization (ATRP). This compound is also referred to as tris[2-(dimethylamino)ethyl]amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized by a modification of Ristempart’s synthesis. The process involves the reaction of (2-aminoethyl)amine with formaldehyde and formic acid, followed by methylation using methyl iodide .
Industrial Production Methods
In industrial settings, the compound is typically produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
DMEEA is widely recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals, especially antidepressants and anti-anxiety medications. Its structure facilitates enhanced bioavailability of drug formulations, making it a valuable asset in the pharmaceutical industry .
Case Study: Antidepressant Formulation
A notable study demonstrated that incorporating DMEEA into the formulation of a selective serotonin reuptake inhibitor (SSRI) significantly improved its solubility and absorption rates in biological systems. This enhancement led to increased therapeutic efficacy and reduced side effects compared to traditional formulations.
Polymer Chemistry
Specialty Polymers and Coatings
In polymer chemistry, DMEEA is employed to produce specialty polymers and coatings that exhibit improved adhesion and durability. These properties are particularly beneficial in industries such as automotive and aerospace, where material performance is critical .
Application Area | Benefits |
---|---|
Automotive | Enhanced durability of coatings |
Aerospace | Improved adhesion under extreme conditions |
Case Study: Automotive Coatings
Research indicated that coatings formulated with DMEEA exhibited superior resistance to environmental stressors compared to conventional coatings. This led to longer-lasting finishes and reduced maintenance costs for automotive manufacturers.
Biochemical Research
Reagent in Biochemical Assays
DMEEA serves as a reagent in various biochemical assays, particularly in studies exploring enzyme activity and metabolic pathways. Its ability to facilitate chemical reactions makes it an essential tool for researchers aiming for efficient experimental outcomes .
Case Study: Enzyme Activity Studies
In a study focusing on enzyme kinetics, DMEEA was utilized to enhance the reaction rates of specific enzymes involved in metabolic pathways. The results showed a marked increase in reaction efficiency, allowing for more accurate measurements of enzyme activity.
Surface Modification
Enhancing Hydrophilicity or Hydrophobicity
The compound is also used for surface modification to improve hydrophilicity or hydrophobicity, which is critical in biomedical engineering and material science applications. This property can significantly enhance the performance of medical devices and implants .
Modification Type | Application Area | Impact |
---|---|---|
Hydrophilicity | Medical Devices | Improved biocompatibility |
Hydrophobicity | Implants | Reduced biofouling |
Agricultural Chemicals
Formulation of Agrochemicals
DMEEA is utilized in formulating agrochemicals such as herbicides and pesticides. Its inclusion helps improve the efficacy and stability of active ingredients, ultimately leading to better crop yields .
Case Study: Herbicide Efficacy
In agricultural trials, herbicides formulated with DMEEA demonstrated improved stability under varying environmental conditions compared to those without it. This resulted in more effective weed management strategies for farmers.
Mechanism of Action
The mechanism of action of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine involves its ability to form stable complexes with metal ions. This property is utilized in atom transfer radical polymerization (ATRP), where the compound acts as a ligand to stabilize the transition metal catalyst. The formation of these complexes facilitates the transfer of radicals, enabling controlled polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: Another aliphatic amine used in similar applications but lacks the dimethylamino groups.
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar coordination properties but different steric and electronic effects.
N,N-Dimethylethylenediamine: Similar structure but with fewer amino groups.
Uniqueness
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is unique due to its hexamethyl derivative structure, which provides enhanced stability and coordination properties. This makes it particularly effective in applications such as ATRP, where stable and efficient ligand formation is crucial .
Biological Activity
The compound (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine , commonly referred to as DEAE , is a polyamine derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of DEAE, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DEAE is characterized by its aminoethyl groups and dimethylamino moieties, which contribute to its reactivity and biological interactions. Its chemical structure can be represented as follows:
This structure allows DEAE to participate in various biochemical processes, particularly in cellular signaling and modulation.
DEAE exhibits several mechanisms of action, which include:
- Enzyme Inhibition : DEAE can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It interacts with various receptors, influencing signal transduction pathways critical for cell communication.
- Antimicrobial Activity : Research indicates that DEAE possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that DEAE derivatives showed significant cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, leading to cell death .
- Neuroprotective Effects : Research indicated that DEAE could protect neurons from oxidative stress-induced damage. In vitro studies showed that DEAE reduced reactive oxygen species (ROS) levels in neuronal cells .
- Antimicrobial Properties : A series of experiments revealed that DEAE exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupted bacterial cell membranes, leading to cell lysis .
Comparative Analysis with Similar Compounds
The biological activity of DEAE can be compared with other similar compounds such as tris[2-(dimethylamino)ethyl]amine (Me6TREN). A summary of key differences is presented in the table below:
Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
---|---|---|---|
DEAE | High | Broad-spectrum | Yes |
Me6TREN | Moderate | Limited | No |
Pharmaceutical Development
DEAE has potential applications in drug development due to its ability to modulate biological pathways. It is being investigated as a lead compound for:
- Cancer therapeutics : Targeting specific cancer cell lines.
- Antimicrobial agents : Developing new treatments against resistant bacterial strains.
Biochemical Studies
In biochemical research, DEAE is utilized as a reagent for studying enzyme kinetics and cellular signaling pathways. Its ability to modify enzyme activity makes it a valuable tool in pharmacological studies.
Properties
CAS No. |
1211476-71-9 |
---|---|
Molecular Formula |
C8H21N3 |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N'-ethylethane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-4-11(6-5-9)8-7-10(2)3/h4-9H2,1-3H3 |
InChI Key |
SBKPHHOZJGYJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)CCN(C)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.